molecular formula C8H16N2S B1462145 (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine CAS No. 1019119-63-1

(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine

Cat. No.: B1462145
CAS No.: 1019119-63-1
M. Wt: 172.29 g/mol
InChI Key: CXMXFACHOSRRHN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

This compound exists under multiple nomenclature systems, reflecting its complex structural architecture. The International Union of Pure and Applied Chemistry designation for this compound is N-(3-isothiocyanato-2,2-dimethylpropyl)-N,N-dimethylamine. Alternative systematic names include 1-Propanamine, 2-(isothiocyanatomethyl)-N,N,2-trimethyl-, which emphasizes the propanamine backbone with specific substitution patterns.

The molecular formula C₈H₁₆N₂S indicates the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 172.29 daltons. The International Chemical Identifier (InChI) for this compound is 1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3, with the corresponding InChI Key being CXMXFACHOSRRHN-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation provides additional structural clarity for computational applications.

Property Value Source
Chemical Abstracts Service Number 1019119-63-1
Molecular Formula C₈H₁₆N₂S
Molecular Weight 172.29 g/mol
MDL Number MFCD11131125
International Union of Pure and Applied Chemistry Name N-(3-isothiocyanato-2,2-dimethylpropyl)-N,N-dimethylamine
InChI Key CXMXFACHOSRRHN-UHFFFAOYSA-N

The structural architecture of this compound features a central propyl chain with distinctive substitution patterns. The 2,2-dimethyl substitution creates a quaternary carbon center, while the terminal isothiocyanate group (-N=C=S) provides the primary reactive functionality. The dimethylamine substitution at the opposite terminus contributes to the compound's unique chemical behavior and potential biological activity.

The isothiocyanate functional group represents a key structural element, characterized by the nitrogen-carbon-sulfur arrangement in a linear configuration. Research indicates that isothiocyanate groups exhibit specific bond distances, with typical N=C distances of approximately 117 picometers and C=S distances of 158 picometers. This structural configuration contributes significantly to the reactivity profile of the compound, particularly in nucleophilic substitution reactions and coupling chemistry applications.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research into isothiocyanate chemistry and its applications in organic synthesis. Isothiocyanates as a chemical class have historical significance dating back to the 1890s, when Augustus E. Dixon at Queen's College, Galway conducted foundational studies on isothiocyanate compounds, initially referring to these molecules as "thiocarbimides".

The specific synthesis and characterization of this compound represents a more recent development in specialized organic chemistry. The compound's registration in chemical databases and assignment of its Chemical Abstracts Service number 1019119-63-1 indicates its formal recognition within the broader chemical literature. The availability of this compound through specialized chemical suppliers suggests its emergence as a research tool in synthetic organic chemistry and pharmaceutical research applications.

The historical development of isothiocyanate chemistry provided the foundational knowledge necessary for the synthesis and application of specialized derivatives such as this compound. Early research into mustard oils and related natural products revealed the biological significance of isothiocyanate functional groups, leading to increased interest in synthetic analogs for research applications. The progression from naturally occurring isothiocyanates to synthetic derivatives reflects the evolution of organic chemistry toward more specialized and targeted molecular designs.

Contemporary research has expanded the understanding of isothiocyanate chemistry beyond its natural origins. The development of synthetic methodologies for producing specialized isothiocyanate derivatives has enabled the creation of compounds like this compound for specific research applications. This progression demonstrates the continuous evolution of chemical synthesis toward increasingly sophisticated molecular architectures designed for particular functional requirements.

Significance in Organic and Medicinal Chemistry

This compound demonstrates considerable significance in synthetic organic chemistry, particularly as a coupling agent for forming amide bonds in peptide synthesis. The isothiocyanate functional group exhibits remarkable reactivity toward carboxylic acid groups, forming activated intermediates that subsequently react with amine groups to produce peptide bonds. This reactivity profile positions the compound as a valuable tool in peptide chemistry and related synthetic applications.

The compound's utility extends beyond peptide synthesis to encompass broader applications in carboxylic acid derivative chemistry. Research indicates that this compound can function as a coupling agent for various carboxylic acid derivatives, including esters and anhydrides. The activation of carboxylic acid groups through interaction with the isothiocyanate functionality facilitates subsequent reactions with diverse nucleophiles, expanding the compound's synthetic utility.

In medicinal chemistry contexts, this compound exhibits biological activities characteristic of isothiocyanate-containing compounds. Research has demonstrated that isothiocyanates possess notable anticancer properties, primarily through their ability to induce apoptosis in cancer cells and inhibit tumor growth. These biological activities suggest potential therapeutic applications, although specific studies on this particular compound remain limited in the available literature.

Application Area Specific Function Research Status
Peptide Synthesis Coupling agent for amide bond formation Established utility
Carboxylic Acid Chemistry Activation of carboxylic acid derivatives Demonstrated application
Anticancer Research Apoptosis induction in cancer cells General isothiocyanate property
Antimicrobial Applications Potential antimicrobial properties Theoretical based on structural class

The compound's potential antimicrobial properties represent another area of medicinal chemistry interest. Isothiocyanate-containing compounds have demonstrated antimicrobial activities in various research contexts, suggesting that this compound may possess similar characteristics. These properties could contribute to the development of new antimicrobial agents, particularly in applications requiring novel mechanisms of action.

The unique structural features of this compound, including the combination of isothiocyanate and dimethylamine functionalities, create opportunities for further chemical transformations in synthetic organic chemistry. The potential for derivatization and modification of this molecular scaffold suggests applications in medicinal chemistry research focused on developing new therapeutic agents. The compound's availability through specialized chemical suppliers indicates recognition of its research value within the scientific community.

Properties

IUPAC Name

3-isothiocyanato-N,N,2,2-tetramethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMXFACHOSRRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=C=S)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The preparation of 3-dimethylamino-2,2-dimethylpropanal is typically achieved via a Mannich-type reaction involving three main reactants:

  • Isobutyraldehyde (2,2-dimethylpropanal)
  • Dimethylamine
  • Formaldehyde (or its sources such as paraformaldehyde or trioxymethylene)

This reaction proceeds under controlled temperature and pH conditions to yield the aminoaldehyde intermediate, which can be further transformed into the isothiocyanato derivative.

Reaction Conditions and Parameters

Parameter Conditions Notes
Temperature 80 to 120 °C Higher temperatures speed reaction; balance with stability
pH 9 to 11 Alkaline conditions prevent side reactions like trimerization of isobutyraldehyde
Pressure 1.5 to 4 bar Maintained during batch reaction in pressure vessel
Reaction Time 1 to 6 hours (batch) Depending on temperature
Residence Time (flow) 0.5 to 3 hours (continuous flow) For continuous processing
Molar Ratio Stoichiometric; slight excess of dimethylamine allowed Excess dimethylamine helps maintain pH and drive reaction
Solvent None required; aqueous formaldehyde tolerated Water presence does not interfere

Reaction Procedure

  • Isobutyraldehyde and formaldehyde are introduced into a pressure vessel.
  • Dimethylamine is added, often as a gas, to the mixture.
  • The mixture is stirred and heated to the desired temperature (80–120 °C).
  • The reaction is maintained at a pressure of 1.5 to 4 bar for 1 to 6 hours.
  • Alternatively, the reactants can be fed continuously into a flow reactor with a residence time of 0.5 to 3 hours.
  • After completion, the reaction mixture is subjected to distillation to separate aqueous and organic phases.
  • The organic phase contains the 3-dimethylamino-2,2-dimethylpropanal, which can be isolated with high purity (~98%).

Reaction Scheme (Simplified)

$$
\text{Isobutyraldehyde} + \text{Dimethylamine} + \text{Formaldehyde} \xrightarrow[\text{pH 9-11}]{80-120^\circ C} \text{3-Dimethylamino-2,2-dimethylpropanal}
$$

Summary Table of Preparation Parameters for 3-Dimethylamino-2,2-dimethylpropanal

Aspect Details
Starting Materials Isobutyraldehyde, Dimethylamine, Formaldehyde (or sources)
Reaction Type Mannich reaction
Temperature Range 80–120 °C
Pressure Range 1.5–4 bar
pH Range 9–11 (alkaline)
Reaction Time 1–6 hours (batch); 0.5–3 hours (flow)
Solvent None required; aqueous formaldehyde tolerated
Product Purity ~98% after distillation
Industrial Viability Suitable for scale-up; avoids environmentally harmful steps

Research Findings and Industrial Relevance

  • The alkaline pH condition is critical to suppress side reactions and improve yield.
  • Excess dimethylamine serves dual roles: reactant and pH buffer.
  • The process is environmentally friendlier compared to acidic methods that require halogen-resistant equipment and generate problematic byproducts.
  • The method has been patented and demonstrated in industrial settings, confirming its robustness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include thiourea derivatives, adducts with amines and alcohols, and various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine involves the interaction of the isothiocyanate group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds with amino groups in proteins, resulting in enzyme inhibition or protein modification . The compound’s molecular targets and pathways include various enzymes and proteins involved in metabolic processes .

Comparison with Similar Compounds

Functional Group and Structural Comparison

The compound is compared to three derivatives with analogous dimethylamine backbones but distinct functional groups:

Compound Name Functional Group Key Structural Features
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine Isothiocyanate (-N=C=S) Branched dimethylpropyl chain with -N=C=S
OLIVAMIDOPROPYL DIMETHYLAMINE Amide (-CONH-) Olive oil-derived amide linked to dimethylaminopropyl
3-Dimethylaminopropyl isocyanate Isocyanate (-N=C=O) Linear propyl chain with -N=C=O

Thermal Stability and Decomposition Behavior

Thermal data for the target compound and analogs are summarized below:

Compound Name Decomposition Temp. (°C) Atmosphere Key Decomposition Products
This compound 348–365 Helium Dimethylamine, water, oxidative coupling products
This compound 348–365 Synthetic Air Exothermic oxidation products (dimethylamine derivatives)
OLIVAMIDOPROPYL DIMETHYLAMINE Not reported N/A Likely amide hydrolysis products
3-Dimethylaminopropyl isocyanate Not reported N/A Isocyanate-related polymers or urea derivatives

Key Findings :

  • The isothiocyanate derivative exhibits higher thermal stability compared to unreported analogs, likely due to the robust polytungstate lattice and redox inertia below 250°C .
  • Isocyanate analogs (e.g., 3-Dimethylaminopropyl isocyanate) are expected to be more reactive than isothiocyanates due to the electrophilic nature of the -N=C=O group, though thermal data are unavailable .

Biological Activity

Overview

(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine is a chemical compound characterized by its unique structure, which includes an isothiocyanate group and a dimethylamine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C8H16N2S, with a molecular weight of 172.29 g/mol.

The biological activity of this compound primarily stems from the reactivity of its isothiocyanate group. This group can interact with nucleophilic sites on proteins, leading to covalent modifications. Such interactions can inhibit enzyme activity or alter protein function, which is crucial in various biological processes.

Biological Activities

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by forming covalent bonds with amino acid residues, particularly cysteine and lysine. This mechanism is significant in drug design, where enzyme inhibition can lead to therapeutic effects against diseases such as cancer.
  • Protein Modification : The ability to modify proteins through covalent bonding can lead to changes in protein function and stability. This property is utilized in proteomics research to study protein interactions and functions.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted, potentially making it a candidate for further investigation in cancer therapeutics .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : Research demonstrated that this compound could effectively inhibit the activity of certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Cytotoxicity Assays : In vitro assays indicated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its utility in targeted cancer therapies. For instance, experiments involving SKOV3 ovarian cancer cells revealed significant growth inhibition and increased apoptosis when treated with the compound .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionCovalent modification of enzymes leading to activity loss,
Protein ModificationAlteration of protein function through nucleophilic attack
Anticancer PropertiesInduction of apoptosis in cancer cells

Q & A

Q. What synthetic routes are recommended for synthesizing (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine with high purity?

  • Methodological Answer : A two-step approach is commonly employed: (i) Synthesize the precursor (3-amino-2,2-dimethylpropyl)dimethylamine via reductive amination of 2,2-dimethylpropanal with dimethylamine under hydrogenation conditions. (ii) React the amine precursor with thiophosgene (or CS₂ under controlled pH) to introduce the isothiocyanate group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Optimization of reaction parameters (e.g., temperature, stoichiometry) can follow orthogonal experimental designs, as demonstrated in cationic polyacrylamide synthesis .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • FT-IR : Confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ .
  • ¹H/¹³C NMR : Identify dimethyl groups (δ ~1.0–1.2 ppm for CH₃, δ ~40–45 ppm for quaternary carbons) and the propyl backbone.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 189.15). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Storage : Use airtight containers in cool (<25°C), ventilated areas to prevent degradation or polymerization.
  • Handling : Avoid ignition sources (sparks, open flames) due to flammability risks; ground metal containers during transfer .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods with scrubbers for volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the isothiocyanate group under varying pH conditions?

  • Methodological Answer :
  • Controlled Kinetic Studies : Monitor reaction rates (e.g., with primary amines) via UV-Vis (λ = 245 nm for thiourea formation) across pH 4–10.
  • Computational Modeling : Use DFT calculations to assess nucleophilic attack barriers at different protonation states.
  • Cross-Validation : Replicate conflicting studies under identical conditions (solvent, temperature) to isolate variables .

Q. What strategies optimize yield in derivatization reactions (e.g., thiourea formation) while minimizing side products?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the -NCS group.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate amine coupling.
  • Workflow : Employ Design of Experiments (DoE) to optimize molar ratios and reaction time, as seen in polymer synthesis .

Q. How can environmental impacts of lab-scale synthesis be systematically evaluated?

  • Methodological Answer :
  • Waste Analysis : Quantify volatile organic compounds (VOCs) via GC-MS and heavy metals via ICP-OES.
  • Mitigation : Implement closed-loop solvent recovery systems and neutralize acidic/basic waste streams before disposal.
  • Lifecycle Assessment (LCA) : Model energy use and emissions using frameworks from environmental impact studies .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for cysteine proteases).
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, k𝒹) between the compound and immobilized proteins.
  • Molecular Docking : Simulate binding poses in silico (AutoDock Vina) to guide experimental validation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Verification : Reanalyze samples via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities.
  • Calibration : Standardize instruments using reference compounds (e.g., NIST-certified materials) .
  • Meta-Analysis : Compare data across peer-reviewed studies while accounting for experimental conditions (e.g., solvent crystallography effects).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine
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(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine

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